molecular formula C12H16BrP B15202215 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide

1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide

Cat. No.: B15202215
M. Wt: 271.13 g/mol
InChI Key: FZBLZQMYUBFZNX-UHFFFAOYSA-M
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Description

1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phospholium core with methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide typically involves the reaction of a phosphine with an alkyl halide under controlled conditions. One common method includes the reaction of triphenylphosphine with methyl iodide, followed by the introduction of a phenyl group through a Grignard reaction. The resulting intermediate is then treated with bromine to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the monitoring of reaction parameters, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to yield phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phospholium salts, depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

    Industry: It is utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phospholium core can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another organophosphorus compound used in organic synthesis.

    Tetramethylphosphonium bromide: A related phosphonium salt with different substituents.

    Phenylphosphine: A simpler phosphine with a phenyl group.

Uniqueness

1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is unique due to its specific combination of methyl and phenyl groups attached to the phospholium core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and materials science.

Properties

Molecular Formula

C12H16BrP

Molecular Weight

271.13 g/mol

IUPAC Name

1,3-dimethyl-1-phenyl-2,5-dihydrophosphol-1-ium;bromide

InChI

InChI=1S/C12H16P.BrH/c1-11-8-9-13(2,10-11)12-6-4-3-5-7-12;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1

InChI Key

FZBLZQMYUBFZNX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC[P+](C1)(C)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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